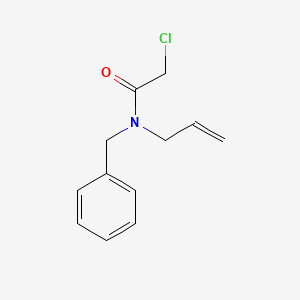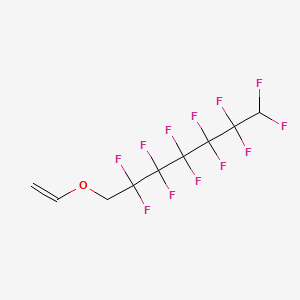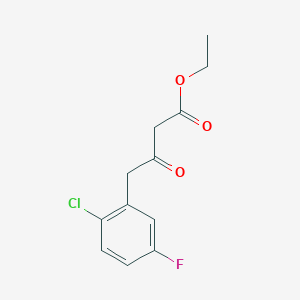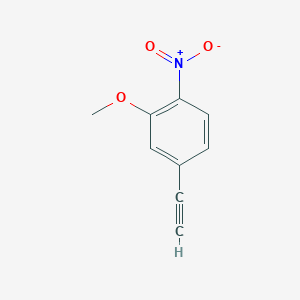
4-Ethynyl-2-methoxy-1-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Etinil-2-metoxi-1-nitrobenceno es un compuesto aromático caracterizado por la presencia de un grupo etinilo, un grupo metoxi y un grupo nitro unidos a un anillo de benceno
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Etinil-2-metoxi-1-nitrobenceno típicamente involucra reacciones de múltiples pasos a partir de precursores disponibles comercialmente. Un método común involucra la nitración de 2-metoxianilina para formar 2-metoxi-1-nitrobenceno, seguido de un acoplamiento de Sonogashira con derivados de etinilo para introducir el grupo etinilo.
Métodos de producción industrial
La producción industrial de 4-Etinil-2-metoxi-1-nitrobenceno puede involucrar rutas sintéticas similares pero optimizadas para la producción a gran escala. Esto incluye el uso de reactores de flujo continuo y catalizadores eficientes para mejorar el rendimiento y reducir los tiempos de reacción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-Etinil-2-metoxi-1-nitrobenceno sufre diversas reacciones químicas, entre ellas:
Oxidación: El grupo etinilo puede oxidarse para formar los compuestos carbonílicos correspondientes.
Reducción: El grupo nitro puede reducirse a un grupo amino en condiciones adecuadas.
Sustitución: Las reacciones de sustitución electrofílica aromática pueden ocurrir, particularmente en las posiciones orto y para al grupo metoxi.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio o trióxido de cromo en medio ácido.
Reducción: Gas hidrógeno con paladio sobre carbono o cloruro de estaño (II) en ácido clorhídrico.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador ácido de Lewis.
Productos principales
Oxidación: Formación de 4-etinil-2-metoxibenzaldehído.
Reducción: Formación de 4-etinil-2-metoxianilina.
Sustitución: Formación de derivados halogenados como 4-etinil-2-metoxi-1-bromobenceno.
Aplicaciones Científicas De Investigación
4-Etinil-2-metoxi-1-nitrobenceno tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción en síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial como sonda en ensayos bioquímicos debido a sus características estructurales únicas.
Medicina: Explorado por sus posibles propiedades farmacológicas, incluyendo actividades antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos, debido a sus grupos funcionales reactivos.
Mecanismo De Acción
El mecanismo de acción de 4-Etinil-2-metoxi-1-nitrobenceno involucra interacciones con varios objetivos moleculares:
Objetivos moleculares: El grupo nitro puede sufrir biorreducción para formar intermediarios reactivos que interactúan con componentes celulares.
Vías involucradas: El compuesto puede participar en el ciclo redox, lo que lleva a la generación de especies reactivas de oxígeno que pueden inducir estrés oxidativo en los sistemas biológicos.
Comparación Con Compuestos Similares
Compuestos similares
4-Etinil-2-metoxibenzaldehído: Estructura similar pero con un grupo aldehído en lugar de un grupo nitro.
4-Etinil-2-metoxianilina: Estructura similar pero con un grupo amino en lugar de un grupo nitro.
4-Etinil-2-metoxi-1-bromobenceno: Estructura similar pero con un átomo de bromo en lugar de un grupo nitro.
Propiedades
Fórmula molecular |
C9H7NO3 |
|---|---|
Peso molecular |
177.16 g/mol |
Nombre IUPAC |
4-ethynyl-2-methoxy-1-nitrobenzene |
InChI |
InChI=1S/C9H7NO3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3 |
Clave InChI |
XZGPCZCFHBTXCQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)C#C)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




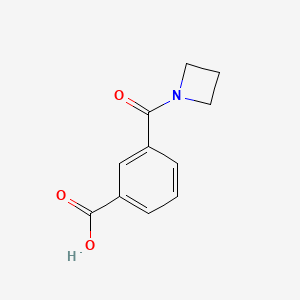
![6-(3-Fluorophenyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12082314.png)



![2-[2-(3-Fluorophenyl)ethyl]benzoic acid](/img/structure/B12082330.png)
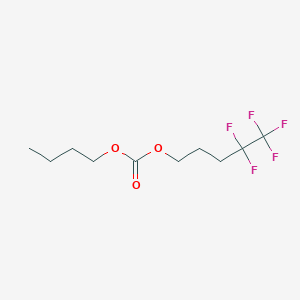
![2-Thia-6-azaspiro[3.3]heptane 2,2-dioxide oxalate](/img/structure/B12082347.png)
